molecular formula C14H14ClN3O2S B2427720 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034394-61-9

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No.: B2427720
CAS No.: 2034394-61-9
M. Wt: 323.8
InChI Key: OFOWHYVEDKCEED-UHFFFAOYSA-N
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Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule featuring a pyrrolidine ring, a chloropyrimidine moiety, and a methylthiophene group

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-9-4-12(21-8-9)13(19)18-3-2-11(7-18)20-14-16-5-10(15)6-17-14/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOWHYVEDKCEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones under acidic or basic conditions.

    Chloropyrimidine Synthesis: The chloropyrimidine moiety is often synthesized via nucleophilic substitution reactions where a pyrimidine derivative reacts with a chlorinating agent.

    Coupling Reactions: The final step involves coupling the pyrrolidine ring with the chloropyrimidine and methylthiophene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolidine ring or the chloropyrimidine moiety, potentially leading to dechlorination or hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-4-yl)methanone
  • (3-((5-Chloropyrimidin-2-yl)oxy)morpholin-4-yl)methanone
  • (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-2-yl)methanone

Uniqueness

Compared to similar compounds, (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is unique due to the presence of the methylthiophene group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule notable for its unique structural features that include a pyrrolidine ring, a chloropyrimidine moiety, and a thiophene group. This combination suggests potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.

Structural Characteristics

The molecular formula of this compound is C15H16ClN3O2C_{15}H_{16}ClN_{3}O_{2}, with a molecular weight of approximately 299.76 g/mol. Its structure can be represented as follows:

 3 5 Chloropyrimidin 2 yl oxy pyrrolidin 1 yl 4 methylthiophen 2 yl methanone\text{ 3 5 Chloropyrimidin 2 yl oxy pyrrolidin 1 yl 4 methylthiophen 2 yl methanone}

Biological Activity

The biological activity of this compound is influenced by its structural components. Similar compounds have been associated with various pharmacological effects, such as:

  • Anticancer Activity : Compounds with chloropyrimidine and thiophene moieties have shown promise in inhibiting cancer cell proliferation.
  • Antiviral Properties : The chlorinated pyrimidine structure is known to exhibit antiviral activity, potentially making this compound effective against viral infections.
  • CNS Activity : Pyrrolidine derivatives often interact with the central nervous system, suggesting possible neuroactive effects.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Similar compounds have been documented to inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer progression or viral replication.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds that have established biological activities:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
MethylphenidatePyrrolidine structureCNS stimulant
ClonazepamBenzodiazepine structureAnxiolytic

The unique combination of the chlorinated pyrimidine and the pyrrolidine ring in this compound may confer distinct pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, highlighting their potential therapeutic applications:

  • In vitro Studies : Research has shown that derivatives of chloropyrimidine exhibit significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar anticancer properties.
  • In silico Studies : Predictive models using software like PASS have indicated potential bioactivity against multiple targets based on structural similarities with known bioactive compounds.
  • Pharmacokinetics and Toxicology : Further investigations are necessary to assess the pharmacokinetic profile and toxicity of this compound, which will be crucial for its development as a therapeutic agent.

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